molecular formula C27H17BrN2 B13702256 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole

2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole

Cat. No.: B13702256
M. Wt: 449.3 g/mol
InChI Key: NAVAAXULUJYITD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a phenanthroimidazole core structure, which is further substituted with a bromophenyl and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst can yield the desired imidazole derivative . The reaction is usually carried out at elevated temperatures, often around 85°C, and requires a prolonged reaction time of about 16 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the imidazole core.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is unique due to its phenanthroimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C27H17BrN2

Molecular Weight

449.3 g/mol

IUPAC Name

2-(3-bromophenyl)-3-phenylphenanthro[9,10-d]imidazole

InChI

InChI=1S/C27H17BrN2/c28-19-10-8-9-18(17-19)27-29-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)26(25)30(27)20-11-2-1-3-12-20/h1-17H

InChI Key

NAVAAXULUJYITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C5=CC=CC=C53)N=C2C6=CC(=CC=C6)Br

Origin of Product

United States

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